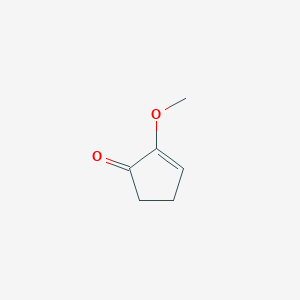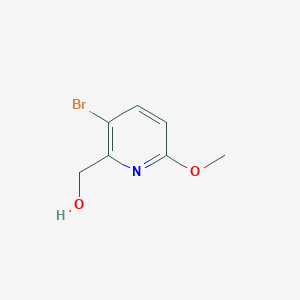
2-Hidroxiacetado de terc-butilo
Descripción general
Descripción
Tert-butyl 2-hydroxyacetate is an organic compound with the chemical formula C6H12O3. It is a colorless, transparent liquid with a sweet smell. This compound is soluble in most organic solvents such as alcohol, ether, and ketone, but it is almost insoluble in water . It is used in various applications, including as a solvent, esterification reagent, and in the synthesis of more complex compounds .
Aplicaciones Científicas De Investigación
Tert-butyl 2-hydroxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as an esterification reagent.
Biology: Involved in the protection of hydroxyl groups during the synthesis of RNA.
Medicine: Plays a role in toxicological studies and the determination of its presence in biological materials.
Industry: Used in the production of resins, paints, coatings, and cosmetics.
Mecanismo De Acción
Target of Action
Tert-butyl 2-hydroxyacetate is a chemical compound with the formula C6H12O3 The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of Tert-butyl 2-hydroxyacetate . .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 2-hydroxyacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds The nature of these interactions often involves the oxidation of the tert-butyl group, leading to the formation of metabolites
Cellular Effects
Tert-butyl 2-hydroxyacetate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. The impact of tert-butyl 2-hydroxyacetate on cellular metabolism includes alterations in metabolic flux and metabolite levels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-hydroxyacetate involves several key processes. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, tert-butyl 2-hydroxyacetate can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-hydroxyacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl 2-hydroxyacetate remains stable under normal conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression, which can impact overall cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 2-hydroxyacetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating signaling pathways. At high doses, tert-butyl 2-hydroxyacetate can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Tert-butyl 2-hydroxyacetate is involved in several metabolic pathways It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the tert-butyl group, leading to the formation of various metabolitesThe effects on metabolic flux and metabolite levels are crucial for maintaining cellular homeostasis and overall metabolic balance .
Transport and Distribution
The transport and distribution of tert-butyl 2-hydroxyacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tert-butyl 2-hydroxyacetate can be synthesized through the esterification of ethanol and tert-butyric acid. In this reaction, ethanol and tert-butyric acid are mixed in an appropriate ratio, and an acid catalyst such as sulfuric acid or methyl sulfuric acid is added. The reaction is carried out at an appropriate temperature and time, followed by product isolation and purification .
Industrial Production Methods: The industrial production of tert-butyl 2-hydroxyacetate follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous mixing of ethanol and tert-butyric acid in the presence of an acid catalyst, with careful control of reaction conditions to maximize yield and purity. The product is then separated and purified using techniques such as distillation .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-hydroxyacetate undergoes various chemical reactions, including:
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to produce glycolic acid and tert-butanol.
Oxidation: It can be oxidized to form corresponding acids.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or methyl sulfuric acid.
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Glycolic acid and tert-butanol.
Oxidation: Corresponding acids.
Comparación Con Compuestos Similares
- Glycolic acid tert-butyl ester
- 2-hydroxy-3,3-dimethylbutanoate
- Acetic acid, 2-hydroxy-, 1,1-dimethylethyl ester
Comparison: Tert-butyl 2-hydroxyacetate is unique due to its specific esterification properties and its ability to act as a solvent in various organic reactions. Compared to similar compounds, it offers a distinct balance of solubility, stability, and reactivity, making it valuable in both laboratory and industrial settings .
Propiedades
IUPAC Name |
tert-butyl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINGEFIITRDOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473376 | |
| Record name | Tert-butyl 2-hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50595-15-8 | |
| Record name | Tert-butyl 2-hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Glycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

